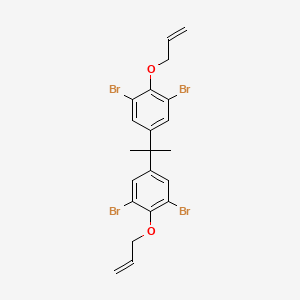

Tetrabromobisphenol A diallyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXTUWQHMIFLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OCC=C)Br)C2=CC(=C(C(=C2)Br)OCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029327 | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25327-89-3, 37769-31-6 | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25327-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025327893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Isopropylidenebis(4-allyloxydibromobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-isopropylidenebis(4-allyloxydibromobenzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-ISOPROPYLIDENEBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57LML2L4FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrabromobisphenol A Diallyl Ether

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and characterization of Tetrabromobisphenol A diallyl ether (TBBPA-DAE). The methodologies detailed herein are grounded in established chemical principles and supported by spectral and thermal analysis data, ensuring a robust and reproducible approach.

Introduction: The Significance of this compound

This compound (TBBPA-DAE) is a brominated flame retardant derived from Tetrabromobisphenol A (TBBPA).[1][2] The introduction of allyl ether groups enhances its reactivity and thermal stability, making it a valuable component in the production of flame-retardant epoxy resins and other polymers.[1][2] These materials find extensive applications in electronics, construction, and other industries where fire safety is paramount.[1] Understanding the synthesis and thorough characterization of TBBPA-DAE is crucial for quality control, regulatory compliance, and the development of new materials with enhanced safety profiles. While effective as a flame retardant, its structural similarity to other brominated compounds necessitates a careful evaluation of its environmental and toxicological profile.[2][3]

Synthesis of this compound: A Mechanistic and Practical Approach

The primary route for the synthesis of TBBPA-DAE is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][3][4][5] This S(_N)2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on an organohalide.[3][4][5] In this specific application, the bisphenolic hydroxyl groups of TBBPA are deprotonated by a strong base to form a diphenoxide ion. This potent nucleophile then reacts with an allyl halide, typically allyl bromide or allyl chloride, to yield the desired diallyl ether.

The choice of reagents and reaction conditions is critical for maximizing yield and purity while minimizing side reactions. Tertiary or sterically hindered alkyl halides are prone to E2 elimination, but the use of a primary halide like allyl bromide favors the desired S(_N)2 substitution.[1] The selection of a suitable base and solvent system is also crucial to ensure the solubility of the reactants and to facilitate the reaction kinetics.[1]

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis proceeds in two key steps:

-

Deprotonation: The phenolic protons of TBBPA are acidic and are readily removed by a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium diphenoxide salt. This salt is a much stronger nucleophile than the starting TBBPA.

-

Nucleophilic Substitution: The diphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the allyl halide in a concerted S(_N)2 mechanism. The halide ion serves as the leaving group, resulting in the formation of the ether linkage. This occurs at both phenoxide sites to yield the final TBBPA-DAE product.

Caption: Workflow for the synthesis of TBBPA diallyl ether.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of TBBPA-DAE.

Materials:

-

Tetrabromobisphenol A (TBBPA)

-

Allyl bromide

-

Sodium hydroxide (NaOH)

-

Acetone

-

Dichloromethane

-

Distilled water

-

Anhydrous magnesium sulfate

-

Safety goggles, lab coat, and chemical-resistant gloves

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve TBBPA in acetone.

-

Addition of Base: While stirring, add a stoichiometric amount of powdered sodium hydroxide to the solution. The mixture will likely become cloudy as the sodium salt of TBBPA forms.

-

Addition of Allyl Halide: Slowly add a slight excess of allyl bromide to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium bromide salt. Evaporate the acetone under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with distilled water to remove any remaining salts and base. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and evaporate the dichloromethane to yield the crude product. Purify the crude TBBPA-DAE by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a white crystalline solid.

Comprehensive Characterization of this compound

A thorough characterization of the synthesized TBBPA-DAE is essential to confirm its identity, purity, and properties. The following techniques are recommended:

Caption: Workflow for the characterization of TBBPA diallyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of TBBPA-DAE.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will confirm the presence of the allyl groups and the aromatic protons of the TBBPA backbone.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.3 - 7.5 | s | - |

| -O-CH₂- | 4.2 - 4.4 | d | ~5 |

| =CH- | 5.9 - 6.1 | m | - |

| =CH₂ | 5.2 - 5.4 | dd | ~10, ~17 |

| -C(CH₃)₂ | 1.6 - 1.8 | s | - |

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-C(CH₃)₂ | 145 - 150 |

| Aromatic CH | 130 - 135 |

| -O-CH₂- | 70 - 75 |

| =CH- | 130 - 135 |

| =CH₂ | 115 - 120 |

| -C(CH₃)₂ | 40 - 45 |

| -C(CH₃)₂ | 30 - 35 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the TBBPA-DAE molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (alkene) | 3050 - 3100 |

| C-H (alkane) | 2850 - 3000 |

| C=C (alkene) | 1640 - 1680 |

| C-O-C (ether) | 1200 - 1250 |

| C-Br | 500 - 600 |

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete etherification of the phenolic hydroxyl groups.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of TBBPA-DAE. A high-resolution mass spectrum (HRMS) will provide the exact mass of the molecular ion, confirming the elemental composition. Thermal decomposition tandem mass spectrometry can also be used for its detection.[8]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides insights into the thermal stability and phase behavior of TBBPA-DAE.[9][10][11]

-

TGA: TGA measures the change in mass of a sample as a function of temperature. For TBBPA-DAE, the TGA thermogram is expected to show a single-step or multi-step decomposition at elevated temperatures, indicating its thermal stability. The onset of decomposition is a critical parameter for its application as a flame retardant.

-

DSC: DSC measures the heat flow into or out of a sample as a function of temperature. The DSC curve will reveal the melting point of the crystalline TBBPA-DAE and any other phase transitions.

Safety and Handling

Both TBBPA and allyl bromide are hazardous materials and should be handled with appropriate safety precautions.[12][13][14][15]

-

Tetrabromobisphenol A (TBBPA): TBBPA is a suspected carcinogen and can cause skin and eye irritation.[12][16] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.[12][13] Work should be conducted in a well-ventilated fume hood.[12][13]

-

Allyl Bromide: Allyl bromide is a flammable, toxic, and corrosive liquid.[14][15] It is a lachrymator and can cause severe burns.[14][15] All handling of allyl bromide must be performed in a fume hood, and appropriate PPE, including chemical-resistant gloves and a face shield, must be worn.[14][15]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers and scientists in the field. Adherence to the described methodologies and safety precautions will ensure the successful and safe synthesis and analysis of this important flame retardant.

References

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. CAS 25327-89-3: this compound [cymitquimica.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermal decomposition tandem mass spectrometry for rapid detection of tetrabromobisphenol A bis(allyl ether) in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjleegroup.com [rjleegroup.com]

- 10. TGA and DSC ppt | PPTX [slideshare.net]

- 11. tainstruments.com [tainstruments.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. trc-corp.com [trc-corp.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. nj.gov [nj.gov]

- 16. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrabromobisphenol A Diallyl Ether (TBBPA-DAE)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the State of Publicly Available Data

This technical guide serves as a comprehensive resource on the physical and chemical properties of Tetrabromobisphenol A diallyl ether (TBBPA-DAE). As a Senior Application Scientist, it is imperative to begin with a note on the current landscape of publicly available data for this compound. While its parent compound, Tetrabromobisphenol A (TBBPA), is extensively characterized, detailed experimental data for TBBPA-DAE, particularly comprehensive spectral analyses and certain physical properties, are less prevalent in peer-reviewed literature and publicly accessible databases. This guide will thoroughly present the established data for TBBPA-DAE, and where such data is not available, it will provide validated experimental protocols for its determination, drawing methodologically sound inferences from the well-documented properties of TBBPA where appropriate, while clearly delineating the structural and consequential property differences.

Introduction to this compound (TBBPA-DAE)

This compound (TBBPA-DAE) is a derivative of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA). The introduction of diallyl ether functional groups modifies the reactivity and potential applications of the parent TBBPA molecule. TBBPA-DAE has been identified as a component in commercial flame retardant mixtures and has been detected in environmental samples, indicating its relevance in both industrial and environmental science.[1][2] Understanding its fundamental physical and chemical properties is crucial for assessing its environmental fate, toxicological profile, and potential applications.

Chemical Identity and Structure

The structural distinction between TBBPA and TBBPA-DAE lies in the etherification of the phenolic hydroxyl groups of TBBPA with allyl groups. This modification significantly impacts the molecule's polarity, reactivity, and potential for polymerization.

Caption: Chemical structure of this compound (TBBPA-DAE).

Physical and Chemical Properties

A summary of the known physical and chemical properties of TBBPA-DAE is presented in the table below. For context, the corresponding properties of the parent compound, TBBPA, are also included.

| Property | TBBPA-DAE | TBBPA |

| CAS Number | 25327-89-3 | 79-94-7 |

| Molecular Formula | C₂₁H₂₀Br₄O₂ | C₁₅H₁₂Br₄O₂ |

| Molecular Weight | 624.01 g/mol | 543.87 g/mol |

| Appearance | White to off-white powder/crystals | White to pale cream crystalline solid[3] |

| Melting Point | 115-120 °C | 178-181 °C[3] |

| Boiling Point | Data not available | ~316 °C (decomposes)[4] |

| Solubility | Data not available for a range of solvents. Expected to be soluble in non-polar organic solvents. | Soluble in ethanol, ether, benzene, and chloroform; sparingly soluble in water.[4] |

| log Kow (Octanol-Water Partition Coefficient) | Data not available | 5.9 |

Experimental Protocols for Characterization

Given the incomplete publicly available data for TBBPA-DAE, the following section outlines standard experimental protocols for the determination of its key physical and chemical properties.

Synthesis and Purification of TBBPA-DAE

A common synthetic route to TBBPA-DAE involves the Williamson ether synthesis, where TBBPA is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base.

Caption: A generalized workflow for the synthesis and purification of TBBPA-DAE.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve TBBPA in a suitable polar aprotic solvent such as acetone.

-

Addition of Base: Add a slight molar excess of a base, such as anhydrous potassium carbonate, to the solution. The base acts as a proton scavenger for the phenolic hydroxyl groups of TBBPA.

-

Addition of Allylating Agent: Add a molar equivalent of allyl bromide to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for a period sufficient for the reaction to go to completion (typically monitored by Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure TBBPA-DAE.

Spectroscopic and Thermal Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of TBBPA-DAE is expected to show characteristic signals for the aromatic protons, the isopropylidene methyl protons, and the protons of the allyl groups (vinylic and allylic). The absence of the phenolic -OH proton signal, which is present in the spectrum of TBBPA, would confirm the successful etherification.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of TBBPA-DAE would be characterized by the absence of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) of the phenolic hydroxyl groups of TBBPA. New characteristic peaks for the C-O-C ether linkage and the C=C stretching of the allyl groups would be expected to appear.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of TBBPA-DAE and for fragmentation analysis to further elucidate its structure. Techniques such as Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS) have been successfully used for the sensitive detection of TBBPA-DAE in environmental samples.[2]

4.2.4. Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would provide information on the thermal stability of TBBPA-DAE and its decomposition profile. For its parent compound, TBBPA, thermal degradation begins to be significant above 230°C.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and other thermal transitions, such as glass transitions, of TBBPA-DAE.

Reactivity and Chemical Stability

The presence of the allyl ether groups in TBBPA-DAE introduces reactive sites that are not present in TBBPA. The double bonds of the allyl groups can undergo addition reactions, polymerization, and oxidation. The ether linkages, while generally stable, can be cleaved under harsh acidic or basic conditions.

The degradation of TBBPA in the environment has been studied, with pathways including reductive debromination under anaerobic conditions and photolytic degradation.[5][6] Similar degradation pathways can be anticipated for TBBPA-DAE, with the additional possibility of reactions involving the allyl groups.

Toxicology and Environmental Considerations

The toxicological profile of TBBPA-DAE is an area of active research. Studies have identified TBBPA-DAE as a potential neurotoxicant.[1][2] Its presence in environmental samples, such as river sediments, highlights the need for a thorough understanding of its environmental fate and potential for bioaccumulation.[2]

The parent compound, TBBPA, has been shown to have endocrine-disrupting potential and can affect the immune system.[7][8] While TBBPA is rapidly metabolized and excreted in mammals, the toxicokinetics of TBBPA-DAE may differ due to its modified chemical structure.

Analytical Methodologies

The detection and quantification of TBBPA-DAE in various matrices, particularly in environmental samples, require sensitive and specific analytical methods. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique.[9][10]

Caption: A typical analytical workflow for the determination of TBBPA-DAE in environmental samples.

Key Considerations for Analytical Method Development:

-

Sample Preparation: Efficient extraction of TBBPA-DAE from the sample matrix is crucial. This often involves solvent extraction followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[11]

-

Chromatographic Separation: Reversed-phase HPLC is typically used to separate TBBPA-DAE from other compounds in the sample extract.

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of TBBPA-DAE, even at trace levels.[2]

Conclusion

TBBPA-DAE is a structurally distinct derivative of TBBPA with its own set of physical, chemical, and toxicological properties. While there are still gaps in the publicly available data for TBBPA-DAE, this guide provides a comprehensive overview of the current knowledge and outlines the necessary experimental approaches for its full characterization. For researchers and professionals in drug development and environmental science, a thorough understanding of these properties is essential for informed decision-making regarding its handling, potential applications, and risk assessment. The methodologies described herein provide a clear path forward for obtaining the critical data needed to complete the scientific profile of this emerging compound of interest.

References

- Toxicity of Tetrabromobisphenol A and Its Derivative in the Mouse Liver Following Oral Exposure at Environmentally Relevant Levels.

- Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): implications for risk assessment. PubMed. (2013-12-19)

- Update of the scientific opinion on tetrabromobisphenol A (TBBPA)

- An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples.

- A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. PMC - PubMed Central. (2023-03-09)

- Simultaneous determination of tetrabromobisphenol A, tetrachlorobisphenol A, bisphenol A and other halogen

- Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A.

- Development of an analytical method for simultaneously determining TBBPA and HBCDs in various foods. PubMed. (2020-05-30)

- Mammalian toxicology and human exposures to the flame retardant 2,2′,6,6′-tetrabromo-4,4′-isopropylidenediphenol (TBBPA): Implications for risk assessment.

- Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A | Request PDF.

- Complete biodegradation of tetrabromobisphenol A through sequential anaerobic reductive dehalogenation and aerobic oxid

- A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Tre

- Degradation kinetics of TBBPA at various pH values.

- Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the deriv

- Analytical and environmental aspects of the flame retardant tetrabromobisphenol-A and its derivatives | Request PDF.

- Tetrabromobisphenol A | C15H12Br4O2 | CID 6618. PubChem.

- Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its deriv

- Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. PubMed. (2011-06-01)

- Material Safety Data Sheet - Tetrabromobisphenol A, 97%. Cole-Parmer.

- Degradation and metabolism of tetrabromobisphenol A (TBBPA) in submerged soil and soil-plant systems. PubMed. (2014-12-16)

- Tetrabromobisphenol A | 79-94-7. ChemicalBook. (2025-09-25)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transformation of tetrabromobisphenol A in the presence of different solvents and metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Complete biodegradation of tetrabromobisphenol A through sequential anaerobic reductive dehalogenation and aerobic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation and metabolism of tetrabromobisphenol A (TBBPA) in submerged soil and soil-plant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. library.dphen1.com [library.dphen1.com]

- 11. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of Tetrabromobisphenol A diallyl ether

An In-Depth Technical Guide to the Mechanism of Action of Tetrabromobisphenol A Diallyl Ether

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the current understanding of the mechanism of action of this compound (TBBPA-DAE). As a derivative of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA), TBBPA-DAE has emerged as a compound of interest due to its detection in environmental samples and potential for adverse biological effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed synthesis of its toxicokinetics, primary modes of action, and the experimental methodologies employed to elucidate these mechanisms.

Introduction: The Emergence of a TBBPA Derivative of Concern

This compound (TBBPA-DAE) is a derivative of TBBPA, one of the most high-production-volume brominated flame retardants (BFRs) globally.[1][2] TBBPA itself is used both as a reactive flame retardant, where it is chemically bound to the polymer matrix, and as an additive flame retardant.[3][4] TBBPA-DAE, characterized by the presence of two allyl ether groups, is utilized in the production of epoxy resins and other polymers to enhance fire safety.[5]

While the parent compound TBBPA has been extensively studied, its derivatives like TBBPA-DAE are now gaining attention as emerging environmental contaminants.[6] The detection of TBBPA-DAE in environmental matrices such as river water, sediment, and soil, particularly near BFR manufacturing plants, has raised concerns about its potential risks to ecosystems and human health.[7][8] This guide delves into the molecular and cellular mechanisms that underpin the observed toxicity of TBBPA-DAE.

Physicochemical Profile and Toxicokinetics

The toxicological impact of a compound is intrinsically linked to its chemical structure and its subsequent absorption, distribution, metabolism, and excretion (ADME).

-

Structure: TBBPA-DAE is structurally similar to TBBPA, but the two hydroxyl groups are replaced with allyl ether groups.[5] This modification increases its lipophilicity.

-

Absorption and Distribution: As a lipophilic compound, TBBPA-DAE has the potential to be absorbed following ingestion or dermal contact and can bioaccumulate.[5][9] Studies on the parent compound TBBPA and other derivatives show that upon absorption, they can be transported to the liver.[10][11] In fish, TBBPA bis(allyl ether) (TBBPA-BAE), a closely related compound, has been shown to rapidly accumulate, with the highest concentrations found in the liver.[12]

-

Metabolism: The metabolism of TBBPA derivatives is a critical determinant of their toxicity. In vivo studies in common carp have documented the biotransformation of TBBPA-BAE into 14 different phase I and phase II metabolites in the liver.[12] While specific metabolic pathways for TBBPA-DAE are not fully elucidated, studies on TBBPA suggest that metabolism is rapid, primarily involving conjugation to glucuronides and sulfates, which are then excreted.[3][13][14] However, some metabolic processes can lead to the formation of reactive intermediates. For instance, a metabolite of TBBPA, 2,6-dibromohydroquinone, can generate reactive oxygen species (ROS), suggesting a potential mechanism for hepatotoxicity.[15]

Core Mechanisms of Action

Current research points to several key mechanisms through which TBBPA-DAE exerts its toxic effects, with neurotoxicity being a primary and well-documented concern.

Neurotoxicity: A Primary Toxicological Endpoint

A significant body of evidence identifies TBBPA-DAE as an emerging neurotoxicant.[7][8][10] Bioassay-directed fractionation of environmental sediment samples pinpointed TBBPA-DAE as the key agent responsible for observed neurotoxicity.[7][8][10]

Causality of Neurotoxic Potency: The neurotoxic potential of TBBPA-DAE appears to be linked to its specific chemical structure. Comparative studies with other TBBPA derivatives suggest that the 1-propenyl group in the diallyl ether moiety is a crucial factor for its neurotoxic potency.[7][8][10]

Molecular Mechanisms:

-

Neuronal Cell Viability: In vitro studies using primary cultured cerebellar granule neurons (CGNs) have demonstrated that TBBPA-DAE can significantly reduce cell viability, confirming its direct neurotoxic effects.[7][8]

-

Calcium Homeostasis Disruption: The parent compound, TBBPA, has been shown to induce a strong, concentration-dependent increase in basal intracellular calcium concentration ([Ca²⁺]i) in neuronal cells and inhibit voltage-gated calcium channels.[16][17] An increase in cytosolic Ca²⁺ is considered a primary event that can trigger oxidative damage and subsequent neurotoxicity.[17]

-

Neurotransmitter System Interference: TBBPA can act as a full or partial agonist on inhibitory GABA(A) receptors and as an antagonist on excitatory nicotinic acetylcholine (nACh) receptors.[16] Such interference with fundamental neurotransmission pathways represents a plausible mechanism for the neurobehavioral effects observed in animal studies.[18][19]

Caption: Proposed neurotoxic pathway of TBBPA-DAE.

Endocrine Disruption

TBBPA and its derivatives are recognized as potential endocrine-disrupting chemicals (EDCs).[2][18] Their structural similarity to thyroid hormones and steroids allows them to interfere with hormonal signaling pathways.

-

Thyroid Hormone System: TBBPA can bind to the thyroid hormone transport protein transthyretin (TTR), potentially displacing the natural hormone thyroxine (T4).[1] TBBPA mono-ether structural analogs, which could be metabolites of TBBPA-DAE, have also been shown to bind to TTR.[6] This interference with thyroid hormone transport is a significant concern, as proper thyroid signaling is critical for neurodevelopment.[18]

-

Steroid Hormone Pathways: In vitro studies have demonstrated that TBBPA can exhibit antiandrogenic activity.[20] It has also been shown to inhibit estradiol sulfotransferase, an enzyme involved in the metabolism and elimination of estradiol.[21] These interactions suggest a potential to disrupt reproductive health.[9]

Hepatotoxicity

The liver is a primary site for the metabolism of xenobiotics, including BFRs, making it a target for toxicity.[10][11]

-

Lipid Accumulation: Exposure to TBBPA and its analogs at micromolar concentrations has been shown to cause lipid accumulation in a human embryonic stem cell liver differentiation model.[22] Studies in mice exposed to environmentally relevant levels of TBBPA also showed a significant increase in triacylglycerol content in the liver.[10][11][23]

-

Oxidative Stress: The metabolism of TBBPA in the liver can lead to the formation of semiquinone radicals, which react with oxygen to generate superoxide and subsequently hydrogen peroxide.[15] This process can induce oxidative stress, leading to cellular damage. Studies in rats have shown that TBBPA exposure can alter levels of glutathione (GSH) and malondialdehyde (MDA), which are biomarkers of oxidative stress and lipid peroxidation, respectively.[24]

Caption: Key pathways in TBBPA-DAE-induced hepatotoxicity.

Developmental Toxicity

Exposure to TBBPA and its derivatives during critical developmental windows can lead to adverse outcomes. Studies using zebrafish embryos, a common model for developmental toxicity, have shown that TBBPA is more potent than its metabolites, causing mortality, edema, and tail malformations.[25][26] TBBPA-bis(allyl ether) has been identified as having the most drastic effects on liver function in a human embryonic stem cell model compared to TBBPA and other analogs. This suggests that the allyl ether moieties may enhance developmental toxicity.

Methodologies for Mechanistic Investigation

Elucidating the mechanism of action of TBBPA-DAE requires a multi-pronged approach, combining in vitro, in vivo, and advanced analytical techniques.

Experimental Protocols: Key Assays

Protocol 1: Bioassay-Directed Fractionation for Neurotoxicant Identification

This approach is crucial for identifying specific toxic compounds in complex environmental mixtures.

-

Sample Collection & Extraction: Collect environmental samples (e.g., sediment) from a suspected contamination site. Perform solvent extraction (e.g., using dichloromethane/hexane) to isolate organic pollutants.

-

Fractionation: Subject the crude extract to multi-step fractionation using high-performance liquid chromatography (HPLC) to separate it into multiple fractions based on polarity.

-

Neurotoxicity Screening: Screen each fraction for neurotoxicity using an in vitro bioassay, such as the primary cerebellar granule neuron (CGN) viability assay.

-

Identification of Active Fractions: Identify the fractions that exhibit the highest neurotoxic potency.

-

Chemical Identification: Analyze the potent fractions using advanced analytical techniques like Liquid Chromatography-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (LC-APCI-MS/MS) to identify the specific chemical structure of the causative toxicant (e.g., TBBPA-DAE).[7][10]

-

Confirmation: Confirm the toxicity of the identified compound by testing a pure analytical standard in the same bioassay.

Caption: Workflow for identifying environmental neurotoxicants.

Protocol 2: In Vitro Assessment of Hepatotoxicity

-

Cell Culture: Culture human hepatoma cells (e.g., HepG2) or utilize a human embryonic stem cell (hESC) liver differentiation model.[22]

-

Exposure: Treat cells with a range of concentrations of TBBPA-DAE for a specified duration (e.g., 24-72 hours).

-

Lipid Accumulation Assay: Stain cells with Oil Red O or Nile Red to visualize and quantify intracellular lipid droplets.

-

Oxidative Stress Measurement: Measure ROS production using fluorescent probes like DCFH-DA. Assess lipid peroxidation via a malondialdehyde (MDA) assay.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipid metabolism and stress response pathways.

Data Summary: Toxicological Endpoints

The following table summarizes key findings related to the toxicity of TBBPA and its derivatives from various studies.

| Compound | Model System | Endpoint | Key Finding | Reference |

| TBBPA-DAE | Primary Cerebellar Granule Neurons | Neurotoxicity | Identified as a potent neurotoxicant in environmental samples. | [7][8][10] |

| TBBPA-bis(allyl ether) | hESC Liver Differentiation Model | Developmental Hepatotoxicity | Showed the most drastic effects on liver function (e.g., lipid accumulation) among tested analogs. | |

| TBBPA | Human & Rat Neuronal Cells | Calcium Homeostasis | Increases basal intracellular Ca²⁺ and inhibits voltage-gated Ca²⁺ channels. | [16][17] |

| TBBPA | Rat Liver | Hepatotoxicity / Oxidative Stress | Disturbs heme metabolism and alters biomarkers of oxidative stress (GSH, MDA). | [24] |

| TBBPA | Zebrafish Embryos | Developmental Toxicity | Induces mortality, edema, and tail malformations; alters expression of matrix metalloproteinases. | [25][26] |

| TBBPA | In vitro Assays | Endocrine Disruption | Binds to transthyretin (TTR) and exhibits antiandrogenic activity. | [1][20] |

Conclusion and Future Directions

The mechanism of action of this compound is multifaceted, with neurotoxicity emerging as a primary concern. The presence of the allyl ether groups appears to be a key determinant of its toxic potential, particularly in developmental contexts. Its mode of action likely involves the disruption of calcium homeostasis, interference with neurotransmitter systems, induction of oxidative stress in the liver leading to lipid accumulation, and perturbation of endocrine signaling pathways.

While significant progress has been made, further research is required to:

-

Fully delineate the metabolic pathways of TBBPA-DAE and identify all bioactive metabolites.

-

Investigate the chronic, low-dose effects of TBBPA-DAE exposure, particularly on neurodevelopment and reproductive health.

-

Conduct comprehensive risk assessments based on its prevalence in the environment and human biomonitoring data.

This guide synthesizes the current state of knowledge, providing a robust foundation for scientists and researchers to build upon in their efforts to understand and mitigate the potential risks associated with this emerging environmental contaminant.

References

-

Qu, G., Shi, J., Wang, T., Fu, J., Li, Z., Wang, P., Ruan, T., & Jiang, G. (2011). Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. Environmental Science & Technology, 45(11), 5009–5016. [Link]

-

Saleh, I. A., & Abdel-Fattah, M. A. (2022). Tetrabromobisphenol A TBBPA: Toxicity, Environmental Risks, and Health Concerns. Toxics, 10(11), 669. [Link]

-

Li, Y., Chen, J., Tang, S., Chen, Y., Liu, H., & Chen, G. (2022). Developmental toxicity assessments for TBBPA and its commonly used analogs with a human embryonic stem cell liver differentiation model. Ecotoxicology and Environmental Safety, 247, 114241. [Link]

-

National Toxicology Program. (2019). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. National Institute of Environmental Health Sciences. [Link]

-

McCormick, J. M., Paiva, M. S., Häggblom, M. M., Cooper, K. R., & White, L. A. (2010). Embryonic Exposure to Tetrabromobisphenol A and its metabolites, Bisphenol A and Tetrabromobisphenol A dimethyl ether disrupts normal zebrafish (Danio rerio) development and matrix metalloproteinase expression. Aquatic Toxicology, 100(3), 255-262. [Link]

-

Zhang, J., Zhang, X., Xia, W., Wu, C., Zhang, Q., & Jiang, Y. (2020). Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors. Environmental Health Perspectives, 128(10), 107007. [Link]

-

National Toxicology Program. (2015). Estimation of Tetrabromobisphenol A (TBBPA) percutaneous uptake in humans using the parallelogram method. National Institute of Environmental Health Sciences. [Link]

-

National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether). National Institute of Environmental Health Sciences. [Link]

-

Kim, S., Park, J., Kim, H. J., Lee, S., Kim, M. S., & Moon, C. (2021). Effects of TBBPA Exposure on Neurodevelopment and Behavior in Mice. International Journal of Molecular Sciences, 22(16), 8565. [Link]

-

Wikipedia. (n.d.). Tetrabromobisphenol A. [Link]

-

Hardy, M. L. (2014). Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): implications for risk assessment. Archives of Toxicology, 88(3), 553-573. [Link]

-

Hendriks, H. S., Antunes Fernandes, E. C., Bergman, Å., van den Berg, M., & Westerink, R. H. (2010). Multiple novel modes of action involved in the in vitro neurotoxic effects of tetrabromobisphenol-A. Toxicology Letters, 198(1), 54-59. [Link]

-

Kim, S., Park, J., Kim, H. J., Lee, S., Kim, M. S., & Moon, C. (2021). Effects of TBBPA Exposure on Neurodevelopment and Behavior in Mice. PubMed. [Link]

-

McCormick, J. M., Paiva, M. S., Häggblom, M. M., Cooper, K. R., & White, L. A. (2010). Embryonic exposure to tetrabromobisphenol A and its metabolites, bisphenol A and tetrabromobisphenol A dimethyl ether disrupts normal zebrafish (Danio rerio) development and matrix metalloproteinase expression. PubMed. [Link]

-

Liu, Y., Zhao, H., Quan, X., Wang, J., & Chen, J. (2023). The bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp (Cyprinus carpio). Environmental Science and Pollution Research, 31(4), 5568-5578. [Link]

-

Williams, A. L., & DeSesso, J. M. (2010). Absence of neurotoxicity and lack of neurobehavioral consequences due to exposure to tetrabromobisphenol A (TBBPA) exposure in humans, animals and zebrafish. Critical Reviews in Toxicology, 40(10), 875-891. [Link]

-

Chignell, C. F., Sik, R. H., & Mason, R. P. (2008). EPR studies of in vivo radical production by 3,3',5,5'-tetrabromobisphenol A (TBBPA) in the Sprague-Dawley rat. Toxicology and Applied Pharmacology, 230(1), 32-37. [Link]

-

A Miner. (2022). Developmental Toxicity Assessments for TBBPA and Its Commonly Used Analogs with a Human Embryonic Stem Cell Liver Differentiation Model. [Link]

-

Mughal, B. B., & Fini, J. B. (2023). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. MDPI. [Link]

-

Mughal, B. B., & Fini, J. B. (2023). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. PubMed Central. [Link]

-

PubChem. (n.d.). Tetrabromobisphenol A. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene). National Center for Biotechnology Information. [Link]

-

Liu, W., Zhang, Z., Zhang, B., Lin, Z., Chen, J., & Jiang, Y. (2021). Toxicity of Tetrabromobisphenol A and Its Derivative in the Mouse Liver Following Oral Exposure at Environmentally Relevant Levels. Environmental Science & Technology, 55(12), 8191-8202. [Link]

-

The Endocrine Disruption Exchange. (n.d.). Chemical Details: tetrabromobisphenol A bis(2,3-dibromopropyl) ether. [Link]

-

Messner, B., Ahlborn, G. J., & Koch, H. M. (2016). Evaluation of tetrabromobisphenol A effects on human glucocorticoid and androgen receptors: a comparison of results from human- with yeast-based in vitro assays. Archives of Toxicology, 90(9), 2231-2240. [Link]

-

European Food Safety Authority. (2021). Update of the scientific opinion on tetrabromobisphenol A (TBBPA) and its derivatives in food. EFSA Journal, 19(12), e06938. [Link]

-

Qu, G., Shi, J., Wang, T., Fu, J., Li, Z., Wang, P., Ruan, T., & Jiang, G. (2011). Identification of this compound as an Emerging Neurotoxicant in Environmental Samples by Bioassay-Directed Fractionation and HPLC-APCI-MS/MS. ACS Publications. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2012). Tetrabromobisphenol A. [Link]

-

Yilmaz, B., Terekeci, H., & Sandal, S. (2021). Toxic Effects of Tetrabromobisphenol A: Focus on Endocrine Disruption. Journal of Environmental Pathology, Toxicology and Oncology, 40(2), 1-13. [Link]

-

Barańska, A., Woźniak, A., Mokra, K., & Michałowicz, J. (2022). Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. Frontiers in Immunology, 13, 869741. [Link]

-

National Toxicology Program. (2019). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. PubMed. [Link]

-

Qu, G., Shi, J., Wang, T., Fu, J., Li, Z., Wang, P., Ruan, T., & Jiang, G. (2011). Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. PubMed. [Link]

-

Liu, W., Zhang, Z., Zhang, B., Lin, Z., Chen, J., & Jiang, Y. (2021). Toxicity of Tetrabromobisphenol A and Its Derivative in the Mouse Liver Following Oral Exposure at Environmentally Relevant Levels. ResearchGate. [Link]

-

Szymanska, J. A., & Piotrowski, J. K. (2000). Hepatotoxicity of tetrabromobisphenol-A: effects of repeated dosage in rats. Toxicology Letters, 117(3), 163-170. [Link]

-

Hardy, M. L. (2014). Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): Implications for risk assessment. ResearchGate. [Link]

-

Knudsen, G. A., & Birnbaum, L. S. (2022). An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples. DTU Research Database. [Link]

-

Wang, J., Zhang, S., & Zhang, X. (2012). Metabolism of polybrominated diphenyl ethers and tetrabromobisphenol A by fish liver subcellular fractions in vitro. Aquatic Toxicology, 114-115, 129-136. [Link]

-

Encyclopedia.pub. (2023). Mechanism of Action of Tetrabromobisphenol A. [Link]

-

National Toxicology Program. (2010). Toxicity studies of tetrabromobisphenol A-bis(2,3-dibromopropyl ether) administered by gavage to F344/NTac rats and B6C3F1/N mice. National Institute of Environmental Health Sciences. [Link]

Sources

- 1. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 2. Toxic Effects of Tetrabromobisphenol A: Focus on Endocrine Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 25327-89-3: this compound [cymitquimica.com]

- 6. Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. EPR studies of in vivo radical production by 3,3',5,5'-tetrabromobisphenol A (TBBPA) in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multiple novel modes of action involved in the in vitro neurotoxic effects of tetrabromobisphenol-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Update of the scientific opinion on tetrabromobisphenol A (TBBPA) and its derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Effects of TBBPA Exposure on Neurodevelopment and Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of tetrabromobisphenol A effects on human glucocorticoid and androgen receptors: a comparison of results from human- with yeast-based in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Introduction - NTP Technical Report on the Toxicity Studies of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) (CASRN 21850-44-2) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. aminer.org [aminer.org]

- 23. Toxicity of Tetrabromobisphenol A and Its Derivative in the Mouse Liver Following Oral Exposure at Environmentally Relevant Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hepatotoxicity of tetrabromobisphenol-A: effects of repeated dosage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Embryonic Exposure to Tetrabromobisphenol A and its metabolites, Bisphenol A and Tetrabromobisphenol A dimethyl ether disrupts normal zebrafish (Danio rerio) development and matrix metalloproteinase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Embryonic exposure to tetrabromobisphenol A and its metabolites, bisphenol A and tetrabromobisphenol A dimethyl ether disrupts normal zebrafish (Danio rerio) development and matrix metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Thermal Degradation Pathway of Tetrabromobisphenol A Diallyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Widely Used Flame Retardant

Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is a brominated flame retardant (BFR) extensively used in a variety of consumer and industrial products, from electronic circuit boards to textiles and plastics. Its primary function is to inhibit or delay combustion, thereby enhancing fire safety. However, the thermal instability of TBBPA-DAE under elevated temperatures, such as those encountered during manufacturing processes, fires, or end-of-life recycling, is a subject of significant scientific interest and environmental concern. The degradation of TBBPA-DAE can lead to the formation of a complex mixture of brominated and non-brominated compounds, some of which may possess toxicological properties. A thorough understanding of its thermal degradation pathway is therefore crucial for assessing its environmental fate, potential human exposure risks, and for the development of safer alternatives.

This technical guide provides an in-depth exploration of the thermal degradation pathway of TBBPA-DAE, synthesizing current scientific knowledge from experimental and theoretical studies. We will delve into the analytical methodologies employed to investigate this process, elucidate the key mechanistic steps of its decomposition, and characterize the major degradation products.

Analytical Methodologies for Studying Thermal Degradation

The elucidation of the thermal degradation pathway of TBBPA-DAE relies on a suite of advanced analytical techniques capable of identifying and quantifying the volatile and semi-volatile products formed during pyrolysis. The most powerful and commonly employed methods are Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

TGA-FTIR provides real-time information on the mass loss of a sample as a function of temperature, correlated with the identification of the evolved gaseous products.

Experimental Protocol: TGA-FTIR Analysis of TBBPA-DAE

-

Sample Preparation: A small, precisely weighed sample of TBBPA-DAE (typically 5-10 mg) is placed in a ceramic or platinum crucible.

-

TGA Instrument Setup:

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere.

-

Atmosphere: An inert atmosphere, typically nitrogen, is used to study the pyrolysis process without the influence of oxidation. The flow rate is maintained at a constant value (e.g., 50 mL/min).

-

-

FTIR Coupling: The gaseous products evolved from the TGA furnace are continuously transferred to the gas cell of an FTIR spectrometer via a heated transfer line (maintained at a temperature sufficient to prevent condensation, e.g., 250°C).

-

Data Acquisition: FTIR spectra are collected continuously throughout the TGA run, allowing for the identification of functional groups in the evolved gases at specific temperatures.

Causality Behind Experimental Choices:

-

The slow heating rate allows for the separation of distinct degradation steps.

-

The inert atmosphere ensures that the observed degradation is due to thermal energy alone (pyrolysis) and not combustion.

-

The heated transfer line is critical to prevent the condensation of less volatile degradation products before they reach the FTIR detector, ensuring a representative analysis of the evolved gas mixture.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a highly sensitive and specific technique used to separate and identify the individual components of the complex mixture of degradation products.

Experimental Protocol: Py-GC/MS Analysis of TBBPA-DAE

-

Sample Introduction: A microgram-level sample of TBBPA-DAE is placed in a pyrolysis sample cup.

-

Pyrolyzer Conditions: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in the pyrolyzer, which is directly connected to the GC injector.

-

GC Separation:

-

Injector: The pyrolysis products are swept into the GC injector, which is maintained at a high temperature (e.g., 300°C).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Column: A non-polar or semi-polar capillary column (e.g., a 5% diphenyl/95% dimethylpolysiloxane phase) is used to separate the degradation products based on their boiling points and polarities.

-

Oven Temperature Program: A temperature gradient is applied to the GC oven to elute a wide range of compounds, from volatile to semi-volatile. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure all components are eluted.

-

-

MS Detection:

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: The resulting mass spectra are compared to spectral libraries for compound identification.

-

Causality Behind Experimental Choices:

-

Rapid pyrolysis ensures that the degradation products are representative of the primary thermal decomposition events.

-

The choice of GC column phase is critical for achieving good separation of the complex mixture of brominated and non-brominated aromatic compounds.

-

Electron impact ionization provides characteristic fragmentation patterns that are useful for structural elucidation and library matching.

The Thermal Degradation Pathway of TBBPA-DAE: A Stepwise Exploration

The thermal degradation of TBBPA-DAE is a multi-step process involving a cascade of bond cleavages, rearrangements, and radical reactions. While the exact sequence and relative importance of each step can be influenced by factors such as temperature and the presence of other materials, a general pathway can be elucidated.

Initial Step: Homolytic Cleavage of the Ether Linkage

Theoretical studies on the thermal decomposition of similar brominated flame retardants, such as Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-DBPE), indicate that the initial and most favorable degradation step is the homolytic cleavage of the ether bond (C-O bond) connecting the allyl groups to the aromatic rings.[1] This is due to the lower bond dissociation energy of the ether linkage compared to the C-Br and C-C bonds within the molecule.[1]

This initial cleavage results in the formation of a phenoxy radical and an allyl radical.

Caption: Initial ether bond cleavage in TBBPA-DAE.

Subsequent Reactions and Product Formation

Following the initial ether bond cleavage, a series of complex reactions occur, leading to the formation of a variety of degradation products.

1. Hydrogen Abstraction and Formation of Brominated Phenols: The highly reactive phenoxy radical can abstract hydrogen atoms from other molecules or from the allyl radicals, leading to the formation of various brominated phenols.[2] Experimental studies have identified 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol as significant degradation products.[2]

2. Debromination and Formation of HBr: The thermal energy also leads to the cleavage of C-Br bonds, releasing bromine radicals (Br•). These highly reactive radicals can abstract hydrogen atoms from the surrounding environment, leading to the formation of hydrogen bromide (HBr), a corrosive and toxic gas.[2]

3. Reactions of the Allyl Group: The fate of the allyl radicals is more complex. They can undergo a variety of reactions, including:

- Recombination and Polymerization: Allyl radicals can recombine with each other or with other radical species to form larger molecules or polymeric structures.

- Fragmentation: At higher temperatures, the allyl group can fragment, leading to the formation of smaller hydrocarbons such as methane, ethane, propane, and ethylene.[2]

4. Formation of Bisphenol A and its Derivatives: Under certain conditions, the cleavage of the isopropylidene bridge can occur, leading to the formation of bisphenol A and its brominated derivatives.

5. Formation of Polycyclic Aromatic Hydrocarbons (PAHs): At very high temperatures, the aromatic rings can undergo further reactions to form polycyclic aromatic hydrocarbons (PAHs), some of which are known carcinogens.

The overall degradation pathway can be visualized as a branching network of reactions.

Caption: Proposed thermal degradation pathway of TBBPA-DAE.

Summary of Major Thermal Degradation Products

The pyrolysis of TBBPA-DAE results in a complex mixture of products. The table below summarizes the major classes of compounds identified in various studies.

| Product Class | Specific Examples | Significance |

| Brominated Phenols | 2-Bromophenol, 4-Bromophenol, 2,4-Dibromophenol, 2,4,6-Tribromophenol | Major degradation products, potential environmental contaminants.[2] |

| Inorganic Acids | Hydrogen Bromide (HBr) | Corrosive and toxic gas, a primary product of debromination.[2] |

| Light Hydrocarbons | Methane, Ethane, Propane, Ethylene | Formed from the fragmentation of the allyl groups.[2] |

| Parent Compound Derivatives | Bisphenol A and its brominated analogs | Result from the cleavage of the core structure. |

| Other Aromatics | Phenol | A significant non-brominated degradation product.[2] |

Conclusion and Future Perspectives

The thermal degradation of this compound is a complex process initiated by the cleavage of the ether linkages, followed by a cascade of debromination, hydrogen abstraction, and rearrangement reactions. The major products include a variety of brominated phenols, hydrogen bromide, and light hydrocarbons. The elucidation of this pathway is critical for understanding the environmental and health implications of this widely used flame retardant.

Future research should focus on a more detailed quantitative analysis of the degradation products under various conditions to develop kinetic models that can predict the formation of hazardous compounds. Furthermore, investigating the influence of other components in polymer formulations on the degradation pathway of TBBPA-DAE will provide a more realistic assessment of its behavior in real-world scenarios. This knowledge will be instrumental in designing safer and more environmentally benign flame retardant technologies.

References

-

Frontier Laboratories Ltd. (n.d.). Analysis of brominated flame retardants in a waste plastic using thermal desorption (TD)-GC/MS - Part 2 Determination of TBBPA. PYA1-096E. Retrieved from [Link]

- Yan, S., et al. (2025). Investigation on tetrabromobisphenol A-bis(2,3-dibromopropyl ether) thermal decomposition behaviours: Evolutionary mechanisms of main pyrolysis products. Environmental Pollution, 126838.

-

JEOL Ltd. (n.d.). Simultaneous Analysis of TBBPA, Phthalate Esters, and Brominated Flame Retardants by PY/TD-GC-MS. MSTips No.500. Retrieved from [Link]

- Altarawneh, M., & Dlugogorski, B. Z. (2014). Investigation on the formation mechanism of main products from TBBPA pyrolysis using DFT method. Organohalogen Compounds, 76, 844-847.

- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 307-312.

- Huang, J., et al. (2025). Investigation on tetrabromobisphenol A-bis(2,3-dibromopropyl ether) thermal decomposition behaviours: Evolutionary mechanisms of main pyrolysis products. Environmental Pollution, 406, 126838.

- Qu, R., et al. (2013). Identification of TBBPA AE and TBBPA DBPE in the ambient environment near a manufacturing site and in mollusks at a coastal region. Environmental Science & Technology, 47(9), 4760-4767.

-

Shimadzu Corporation. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. No. GCMS-1504. Retrieved from [Link]

- Song, H., et al. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols.

-

Agilent Technologies, Inc. (2024). Py/GC/MS/MS Microplastic Analysis of Samples Containing Interfering Substances. 5994-6999EN. Retrieved from [Link]

- Zhao, Z., et al. (2019). Thermal decomposition tandem mass spectrometry for rapid detection of tetrabromobisphenol A bis(allyl ether) in soils. Talanta, 200, 373-377.

-

ResearchGate. (n.d.). TGA data of brominated flame retardants. Retrieved from [Link]

- Zhang, K. H., et al. (2024). Effects of polymer matrix and temperature on pyrolysis of tetrabromobisphenol A.

- Khan, M. A., et al. (2022). The interaction mechanisms of co-existing polybrominated diphenyl ethers and engineered nanoparticles in environmental waters: A critical review.

- Huang, J., et al. (2021). DFT studies on pyrolysis mechanisms of tetrabromobisphenol A (TBBPA). Environmental Science and Pollution Research, 28(48), 68817-68833.

-

Bruker Optics Inc. (2005). FTIR in Flame Retardant Analysis of Materials. News 01/2005en. Retrieved from [Link]

- National Institute of Environmental Health Sciences. (2019). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. Toxicology Letters, 301, 1-7.

- Liu, Y., et al. (2020). Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors. Environmental Health Perspectives, 128(10), 107005.

- Wang, X., et al. (2023). A Phosphorus–Nitrogen Synergistic Flame Retardant for Enhanced Fire Safety of Polybutadiene. Polymers, 15(1), 1.

-

Bruker Optics Inc. (2005). FTIR flame-retardants. News 01/2005en. Retrieved from [Link]

-

Universallab. (2024, July 29). FTIR in Flame Retardant Analysis of Materials. Universallab Blog. Retrieved from [Link]

Sources

A Guide to the Crystal Structure Analysis of Tetrabromobisphenol A Diallyl Ether: A Definitive Methodological Workflow

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the complete crystal structure analysis of Tetrabromobisphenol A diallyl ether (TBBPA-DAE). It is important to note that as of the latest literature review, a definitive, publicly archived crystal structure for TBBPA-DAE has not been reported. Therefore, this document serves as an in-depth, procedural whitepaper detailing the authoritative methodology that would be employed to determine and analyze its three-dimensional structure.

The narrative is structured to not only list the requisite steps but to impart a deeper understanding of the scientific rationale behind each experimental choice, ensuring a self-validating and reproducible workflow. We will leverage established principles of chemical synthesis, crystallography, and molecular modeling to outline the path from material synthesis to the final structural elucidation and its implications.

Introduction: The Imperative for Structural Clarity

This compound (TBBPA-DAE) is a widely utilized brominated flame retardant (BFR), derived from Tetrabromobisphenol A (TBBPA).[1][2] Its molecular structure, featuring a TBBPA core functionalized with two allyl ether groups, imparts enhanced thermal stability and reactivity, making it a valuable component in epoxy resins and various polymers for electronics and construction materials.[1][2]

However, the widespread use of BFRs, including TBBPA derivatives, raises significant environmental and health concerns due to their potential for bioaccumulation and endocrine disruption.[1] A precise understanding of the three-dimensional atomic arrangement of TBBPA-DAE is paramount. A definitive crystal structure would provide invaluable insights into:

-

Molecular Conformation: The spatial orientation of the bulky brominated phenyl rings and the flexible allyl chains.

-

Intermolecular Interactions: The forces governing how molecules pack together in the solid state, which influences physical properties like melting point and solubility.

-

Structure-Activity Relationships: How the molecule's shape might influence its interaction with biological macromolecules, such as receptors and enzymes, which is a critical aspect for toxicological assessment and drug development.

This guide outlines the rigorous, field-proven workflow to achieve this structural elucidation.

Synthesis and Prospective Crystal Growth of TBBPA-DAE

The foundational step in any crystal structure analysis is the procurement of high-quality single crystals. This is a two-stage process involving chemical synthesis followed by meticulous crystallization experiments.

Synthesis of TBBPA-DAE

The synthesis of TBBPA-DAE is typically achieved via an etherification reaction. The process involves reacting TBBPA with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base.

Established Protocol: A common method involves dissolving TBBPA and a base like sodium hydroxide or potassium hydroxide in a suitable solvent system.[3] Allyl halide is then added to the reaction mixture, which is heated to drive the etherification. The choice of solvent is critical; phase-transfer catalysts are often employed when using immiscible aqueous-organic systems to facilitate the reaction between the deprotonated TBBPA and the allyl halide.

Causality Behind Choices:

-

Base: The hydroxide base is essential for deprotonating the phenolic hydroxyl groups of TBBPA, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic allyl halide.

-

Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents are often favored.

-

Purification: Post-reaction, the crude product must be purified to remove unreacted starting materials and byproducts. This is typically achieved through techniques like recrystallization or column chromatography, which are essential for obtaining the high-purity material required for successful crystal growth.

Single Crystal Growth Methodology

Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly and orderly assemble into a crystalline lattice. Several methods should be systematically explored.

Experimental Protocol for Crystal Growth:

-

Material Purity: Begin with TBBPA-DAE of the highest possible purity (>98%).

-

Solvent Screening: Screen a wide range of solvents (e.g., acetone, ethanol, ethyl acetate, toluene, hexane, and mixtures thereof) for suitable solubility. The ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at room or lower temperatures.

-

Primary Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of TBBPA-DAE in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or below, to induce crystallization.

-

Vapor Diffusion (Hanging or Sitting Drop): A small amount of the concentrated TBBPA-DAE solution is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the TBBPA-DAE, promoting slow crystal growth.

-

Liquid-Liquid Diffusion: A solution of TBBPA-DAE is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals may form at the interface over time.

-

Trustworthiness through Systematics: The key to success is a systematic approach. A crystallization matrix should be set up, exploring various solvents, concentrations, temperatures, and techniques in parallel. Each experiment must be carefully documented and monitored.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Workflow

Once suitable single crystals are obtained, the SC-XRD workflow is initiated to determine the atomic structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal motion of the atoms. A fine, monochromatic beam of X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected images are processed to index the diffraction spots and integrate their intensities. This step determines the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).

-

Structure Solution: The integrated data is used to solve the "phase problem." For organic molecules like TBBPA-DAE, direct methods or charge flipping algorithms are typically successful. This step generates an initial electron density map, from which the positions of the heavier atoms (bromine, carbon, oxygen) can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

-